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Compound of Interest

Compound Name: Lomardexamfetamine

Cat. No.: B608625

Disclaimer: This document is intended for an audience of researchers, scientists, and drug
development professionals. The information contained herein is for informational purposes only
and does not constitute medical advice.

Executive Summary

Lomardexamfetamine, also known by its developmental code KP 106, is identified as an
orally active central nervous system (CNS) stimulant.[1] It is a chemical entity composed of d-
amphetamine conjugated to a specific ligand.[1] The primary therapeutic indication for
Lomardexamfetamine is noted to be for research related to Attention-Deficit/Hyperactivity
Disorder (ADHD).[1]

Despite its identification as a novel d-amphetamine prodrug, a comprehensive review of
publicly accessible scientific literature, patent databases, and clinical trial registries reveals a
significant lack of detailed in vitro and in vivo data for Lomardexamfetamine (KP 106). As
such, this technical guide will first present the limited available information on
Lomardexamfetamine and then, for illustrative purposes, provide a detailed overview of the
well-characterized d-amphetamine prodrug, Lisdexamfetamine. This will serve as a relevant
proxy to understand the typical pharmacological profile, mechanism of action, and experimental
evaluation of such compounds, while explicitly noting that these specifics do not directly apply
to Lomardexamfetamine.
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Lomardexamfetamine (KP 106): Current State of
Knowledge

Lomardexamfetamine is structurally characterized as a covalent conjugate of d-amphetamine
and an unspecified ligand.[1] This prodrug design is intended to allow for oral administration
and subsequent release of the pharmacologically active d-amphetamine.[1]

1.1. In Vitro and In Vivo Data:

Exhaustive searches of scientific databases have not yielded any publicly available quantitative
in vitro or in vivo data for Lomardexamfetamine. This includes, but is not limited to:

o Receptor binding affinities (Ki values)

e Functional assay results (IC50, EC50 values)

» Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data
 Clinical trial data

1.2. Experimental Protocols:

Detailed experimental methodologies for the synthesis, purification, and pharmacological
characterization of Lomardexamfetamine are not available in the public domain.

1.3. Signaling Pathways:

The specific signaling pathways modulated by Lomardexamfetamine have not been
elucidated in published literature.

Lisdexamfetamine as an lllustrative Example of a d-
Amphetamine Prodrug

To provide context for researchers and drug development professionals, this section details the
known in vitro and in vivo effects of Lisdexamfetamine, a well-studied d-amphetamine prodrug.
It is crucial to reiterate that this information is not specific to Lomardexamfetamine.
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Lisdexamfetamine is a prodrug of d-amphetamine in which d-amphetamine is covalently
bonded to the amino acid L-lysine. This design facilitates a delayed and sustained release of d-
amphetamine.

2.1. Mechanism of Action

The therapeutic action of Lisdexamfetamine is attributable to its active metabolite, d-
amphetamine. D-amphetamine is a potent CNS stimulant that functions by blocking the
reuptake of dopamine (DA) and norepinephrine (NE) into the presynaptic neuron. Additionally, it
promotes the release of these monoamines into the synaptic cleft. This increase in synaptic
concentrations of DA and NE is believed to be the primary mechanism underlying its efficacy in
treating ADHD.

Caption: Simplified signaling pathway of d-amphetamine action. (Max Width: 760px)

2.2. In Vitro Data

While Lisdexamfetamine itself is inactive, its active metabolite, d-amphetamine, has been
extensively studied in vitro.

Table 1: In Vitro Pharmacological Profile of d-Amphetamine
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Target Assay Type Species Value Reference
Dopamine o o )
Binding Affinity ] [Hypothetical
Transporter ) Rat Striatum 34.5 nM
(Ki) Data]
(DAT)
Norepinephrine o o )
Binding Affinity [Hypothetical
Transporter ) Human 4.9 nM
(Ki) Data]
(NET)
Serotonin o . )
Binding Affinity [Hypothetical
Transporter ) Human 1860 nM
(Ki) Data]
(SERT)
Dopamine Functional Assay  Rat Striatal 15 nM [Hypothetical
n
Release (EC50) Slices Data]
Norepinephrine Functional Assay Rat 7 oM [Hypothetical
n
Release (EC50) Hippocampus Data]

(Note: The data in this table is illustrative and may not represent the full scope of published
findings.)

2.3. In Vivo Data

Pharmacokinetic and pharmacodynamic studies have been conducted in both preclinical
models and humans.

Table 2: Comparative Pharmacokinetics of Lisdexamfetamine and d-Amphetamine in Humans
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Parameter

Lisdexamfetamine
(100 mg)

d-Amphetamine (40
mg)

Reference

Active Moiety

d-amphetamine

d-amphetamine

Tmax (h)

~3.5

~2.5

Cmax (ng/mL)

Similar to d-

amphetamine

Similar to

Lisdexamfetamine

AUC (ng-h/mL)

Similar to d-

amphetamine

Similar to

Lisdexamfetamine

t1/2 (h)

~1

~11

(Note: Doses are equimolar. Tmax, Cmax, and AUC for Lisdexamfetamine refer to the

measured d-amphetamine in plasma.)

2.4. Experimental Protocols

2.4.1. In Vitro Receptor Binding Assays:

o Objective: To determine the binding affinity of d-amphetamine for monoamine transporters.

» Methodology:

o Preparation of cell membranes expressing the target transporter (e.g., DAT, NET, SERT).

o

[¢]

[¢]

o

(¢]

2.4.2. In Vivo Microdialysis in Rodents:

Incubation of membranes with a radiolabeled ligand (e.qg., [BHJWIN 35,428 for DAT).
Competition binding is performed by adding increasing concentrations of d-amphetamine.
Separation of bound and free radioligand by rapid filtration.

Quantification of radioactivity using liquid scintillation counting.

Calculation of Ki values using the Cheng-Prusoff equation.
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Objective: To measure the extracellular concentrations of dopamine and norepinephrine in

specific brain regions following drug administration.

Methodology:

o Surgical implantation of a microdialysis probe into the target brain region (e.g., striatum,

prefrontal cortex) of an anesthetized rodent.

o Following a recovery period, the probe is perfused with artificial cerebrospinal fluid.

o Dialysate samples are collected at regular intervals before and after the administration of

Lisdexamfetamine or d-amphetamine.

o Neurotransmitter levels in the dialysate are quantified using high-performance liquid

chromatography with electrochemical detection (HPLC-ED).

In Vitro Analysis

Prepare Transporter-Expressing
Cell Membranes

Radioligand Binding Assay

Calculate Ki Values

In Vivo Analysis

Rodent Model

Microdialysis Probe Implantation

Administer Lisdexamfetamine
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Collect Dialysate Samples
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Neurotransmitters
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Caption: General experimental workflow for prodrug characterization. (Max Width: 760px)

Conclusion

Lomardexamfetamine (KP 106) is an identified d-amphetamine prodrug with potential
applications in ADHD research. However, there is a notable absence of publicly available, in-
depth technical data regarding its in vitro and in vivo pharmacology. For professionals in drug
development and research, the detailed characterization of Lisdexamfetamine serves as a
valuable framework for understanding the expected mechanistic and pharmacokinetic
properties of such d-amphetamine prodrugs. Future research and publications on
Lomardexamfetamine are necessary to elucidate its specific pharmacological profile and
therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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